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Compound of Interest

Compound Name: VTX-27

Cat. No.: B15541451 Get Quote

This guide provides a comprehensive overview of the chemical structure, properties, and

mechanism of action of VTX-27, a potent and selective inhibitor of protein kinase C θ (PKCθ). It

is intended for researchers, scientists, and professionals involved in drug development and

immunology.

Chemical Structure and Properties
VTX-27, with the IUPAC name (αR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-

yl)-2-pyridinyl]-α-methyl-α-(1-methylethyl)-2-piperazinemethanol, is a small molecule inhibitor.

[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

Identifier Value

IUPAC Name

(αR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-

b]pyridin-3-yl)-2-pyridinyl]-α-methyl-α-(1-

methylethyl)-2-piperazinemethanol[1]

CAS Number 1321924-70-2[1][2][3]

Molecular Formula C₂₀H₂₄ClFN₆O[1][2][3]

SMILES

CC(C)C(C)

(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=

NC4=NN3)F)Cl)O[2]

InChI Key HXWARSZQGAFXJM-UHFFFAOYSA-N[4]
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Table 2: Physicochemical Properties

Property Value Source

Molecular Weight 418.90 g/mol [2][3][4][5]

Exact Mass 418.1684153 Da [4]

XLogP3-AA 2.9 [4]

Hydrogen Bond Donor Count 3 [4]

Hydrogen Bond Acceptor

Count
7 [4]

Rotatable Bond Count 4 [4]

Topological Polar Surface Area 90 Å² [4]

Solubility DMSO: ≥ 60 mg/mL [3]

Ethanol: 5 mg/mL [2][5]

Water: Insoluble [2][5]

Pharmacological Properties
VTX-27 is a highly potent and selective inhibitor of PKCθ, a key enzyme in the T-cell receptor

(TCR) signaling pathway. Its inhibitory activity and pharmacokinetic profile are detailed below.

Table 3: Pharmacological and Pharmacokinetic Data
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Parameter Value Species

Target Protein Kinase C θ (PKCθ)

Ki (PKCθ) 0.08 nM

Ki (PKCδ) 16 nM

Selectivity
>1000-fold vs. classical PKC

isoforms

>10000-fold vs. atypical PKC

isoforms
[6]

IC₅₀ (IL-2 release) 11 nM Human PBMCs[7]

Clearance 7 mL/min/kg Mouse[3]

Half-life (t½) 4.7 hours Mouse[3]

Oral Bioavailability 65% Mouse[3]

Mechanism of Action and Signaling Pathway
VTX-27 exerts its therapeutic effect by inhibiting PKCθ, which plays a crucial role in T-cell

activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the

immunological synapse. There, it activates downstream signaling cascades that lead to the

activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors

are essential for T-cell proliferation, differentiation, and the production of pro-inflammatory

cytokines like Interleukin-2 (IL-2). By inhibiting PKCθ, VTX-27 effectively blocks these

downstream events, thereby suppressing T-cell mediated immune responses. This makes

PKCθ an attractive therapeutic target for autoimmune and inflammatory diseases.

Below is a diagram illustrating the PKCθ signaling pathway and the point of inhibition by VTX-
27.
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PKCθ Signaling Pathway and VTX-27 Inhibition.

Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize VTX-
27. For specific concentrations and incubation times, it is recommended to consult the primary

literature.

Determination of PKCθ Kinase Inhibitory Activity (Ki)
A common method for determining the inhibitory constant (Ki) is a biochemical kinase assay.
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Prepare Reagents:
- PKCθ enzyme

- Substrate (e.g., myelin basic protein)
- ATP ([γ-³²P]ATP)

- VTX-27 serial dilutions

Set up kinase reaction in microplate:
- Add enzyme, substrate, and VTX-27

Initiate reaction by adding ATP

Incubate at 30°C

Stop reaction by spotting onto
phosphocellulose paper
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unincorporated ATP

Measure incorporated radioactivity
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- Plot % inhibition vs. [VTX-27]
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Calculate Ki using the
Cheng-Prusoff equation
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Workflow for Determining PKCθ Kinase Inhibitory Activity.
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Protocol:

Reagent Preparation: Prepare solutions of recombinant human PKCθ, a suitable substrate

(e.g., myelin basic protein), and ATP (spiked with [γ-³²P]ATP). Prepare serial dilutions of

VTX-27 in DMSO.

Reaction Setup: In a microplate, combine the PKCθ enzyme, the substrate, and varying

concentrations of VTX-27. Include a vehicle control (DMSO) and a positive control (a known

PKCθ inhibitor).

Reaction Initiation: Start the kinase reaction by adding the ATP solution.

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose

paper.

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Measurement: Measure the amount of incorporated ³²P into the substrate using a scintillation

counter.

Data Analysis: Calculate the percentage of inhibition for each VTX-27 concentration relative

to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor

concentration to determine the IC₅₀ value.

Ki Calculation: Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation, which

also takes into account the ATP concentration used in the assay.

In Vivo Efficacy in a Mouse Model of T-Cell Activation
The in vivo efficacy of VTX-27 can be assessed by its ability to inhibit staphylococcal

enterotoxin B (SEB)-induced IL-2 production in mice.

Protocol:
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Animal Acclimatization: Acclimatize mice to the laboratory conditions for a specified period

before the experiment.

VTX-27 Administration: Prepare a formulation of VTX-27 for oral administration (e.g., in a

vehicle like 0.5% methylcellulose). Administer VTX-27 orally to different groups of mice at

various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg). Include a vehicle control group.

T-Cell Activation: At a specified time after VTX-27 administration (e.g., 1 hour), challenge the

mice with an intraperitoneal injection of SEB to induce T-cell activation and IL-2 production.

Blood Collection: At the peak of the expected IL-2 response (e.g., 2 hours post-SEB

challenge), collect blood samples from the mice.

Plasma Preparation: Process the blood samples to obtain plasma.

IL-2 Measurement: Measure the concentration of IL-2 in the plasma samples using a specific

ELISA kit.

Data Analysis: Compare the plasma IL-2 levels in the VTX-27-treated groups to the vehicle

control group. Calculate the percentage of inhibition of IL-2 production for each dose and

determine the dose-response relationship.

Synthesis
The chemical synthesis of VTX-27 involves a multi-step process. A plausible synthetic route,

based on the synthesis of similar pyrazolo[3,4-b]pyridine derivatives, is outlined below. The

synthesis would likely start from a substituted pyrazole and a substituted pyridine, which are

then coupled and further modified to introduce the piperazine methanol side chain.

Starting Materials:
- Substituted Pyrazole
- Substituted Pyridine

Coupling Reaction
(e.g., Suzuki or Stille coupling)

Functional Group
Interconversion

Addition of
Chiral Piperazine Moiety

Final Modification and
Deprotection VTX-27
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Generalized Synthetic Scheme for VTX-27.
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Disclaimer: This guide is for informational and research purposes only and is not intended as a

substitute for professional scientific guidance. The experimental protocols are generalized and

may require optimization for specific laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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